

# An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Regadenoson**, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and highly selective A<sub>2</sub>A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism of action centers on the specific activation of A<sub>2</sub>A adenosine receptors, which are predominantly located on the smooth muscle cells of coronary arteries, leading to significant vasodilation and a transient increase in coronary blood flow that mimics the physiological effects of exercise.[3][6] The selectivity of **Regadenoson** for the A<sub>2</sub>A receptor subtype minimizes the off-target effects often associated with less selective adenosine agonists like adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological profile of **Regadenoson**. It includes detailed experimental protocols for key assays used in its characterization and presents quantitative data in a structured format for ease of reference.

# **Chemical and Physical Properties**

**Regadenoson** is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is



typically an off-white to beige powder.[10][11][12]

**Table 1: Chemical Identification and Properties** 

| Property                                                                                          | Value                                                             | Reference(s) |
|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|--------------|
| Chemical Name                                                                                     | Adenosine, 2-[4-<br>[(methylamino)carbonyl]-1H-<br>pyrazol-1-yl]- | [7][8]       |
| Molecular Formula                                                                                 | C15H18N8O5 (anhydrous)                                            | [7][11][13]  |
| C <sub>15</sub> H <sub>18</sub> N <sub>8</sub> O <sub>5</sub> • H <sub>2</sub> O<br>(monohydrate) | [5][9][14]                                                        |              |
| Molecular Weight                                                                                  | 390.35 g/mol (anhydrous)                                          | [7][11][13]  |
| 408.37 g/mol (monohydrate)                                                                        | [5][14]                                                           |              |
| CAS Number                                                                                        | 313348-27-5 (anhydrous)                                           | [11][13]     |
| 875148-45-1 (monohydrate)                                                                         | [9]                                                               |              |
| Appearance                                                                                        | Off-white solid / White to beige powder                           | [10][11][12] |
| Solubility                                                                                        | DMSO: ~2 mg/mL                                                    | [11][12]     |
| Water: Insoluble                                                                                  | [15]                                                              |              |
| Storage (Powder)                                                                                  | -20°C                                                             | [11][12]     |

# **Pharmacological Properties**

**Regadenoson**'s pharmacological activity is defined by its interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs).

#### **Mechanism of Action**

**Regadenoson** is a low-affinity agonist for the A<sub>2</sub>A adenosine receptor.[2][7][9] The A<sub>2</sub>A receptor is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

• Receptor Binding: Regadenoson binds to the extracellular domain of the A2A receptor.[6]

#### Foundational & Exploratory





- G-Protein Activation: This binding induces a conformational change in the receptor, activating the Gs protein. The Gs protein releases GDP, binds GTP, and its α-subunit (Gαs) dissociates.[6]
- Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membranebound enzyme adenylyl cyclase.[3][6]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6]
- Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3][6]
- Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle, leading to coronary vasodilation.[3][6]





Click to download full resolution via product page

**Caption: Regadenoson**-A<sub>2</sub>A Receptor Signaling Pathway.



## **Receptor Selectivity**

A key pharmacological feature of **Regadenoson** is its high selectivity for the A<sub>2</sub>A receptor subtype over other adenosine receptors, which contributes to its favorable side-effect profile compared to non-selective agonists.[1][16]

Table 2: Regadenoson Binding Affinity (Ki) for Human

**Adenosine Receptors** 

| Receptor Subtype | Binding Affinity (Ki)                                        | Reference(s)  |
|------------------|--------------------------------------------------------------|---------------|
| A <sub>2</sub> A | ≈ 1.3 µM                                                     | [2][7][8][17] |
| 290 nM           | [15]                                                         |               |
| Aı               | > 16.5 $\mu$ M (>10-fold lower affinity vs A <sub>2</sub> A) | [2][7][8][17] |
| A <sub>2</sub> B | Weak, if any, affinity                                       | [2][7][8][17] |
| Аз               | Weak, if any, affinity                                       | [2][7][8][17] |

# **Pharmacodynamics**

The primary pharmacodynamic effect of **Regadenoson** is a rapid, dose-dependent increase in coronary blood flow (CBF).[2][7][18] In clinical studies, a standard 0.4 mg intravenous dose of **Regadenoson** caused the average peak velocity of coronary blood flow to more than double from baseline within 30 seconds.[7][17] This hyperemic effect is sustained for a short duration, decreasing to less than twice the baseline level within 10 minutes.[7][17]

#### **Pharmacokinetics**

**Regadenoson** exhibits a multi-exponential plasma concentration-time profile, best characterized by a three-compartment model.[14][17]

## **Table 3: Pharmacokinetic Parameters of Regadenoson**



| Parameter                                        | Value                            | Reference(s) |
|--------------------------------------------------|----------------------------------|--------------|
| Time to Peak Plasma Conc.<br>(T <sub>max</sub> ) | 1 to 4 minutes                   | [17]         |
| Initial Phase Half-Life (t1/2α)                  | ~2 to 4 minutes                  | [17]         |
| Intermediate Phase Half-Life (t1/2β)             | ~30 minutes                      | [17]         |
| Terminal Phase Half-Life (t1/2γ)                 | ~2 hours                         | [17]         |
| Elimination                                      | ~57% excreted unchanged in urine | [14]         |

## **Experimental Protocols**

The characterization of **Regadenoson**'s properties relies on standard in-vitro pharmacological assays.

# **Radioligand Binding Assay for Receptor Affinity**

This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like **Regadenoson** by measuring its ability to displace a known radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of **Regadenoson** for the  $A_2A$  adenosine receptor and assess its selectivity over other receptor subtypes  $(A_1, A_2B, A_3)$ .[10]

#### Methodology:

- Membrane Preparation: Cell membranes expressing a specific human adenosine receptor subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]
- Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected for the target receptor (e.g., [³H]-CGS 21680 or [³H]-ZM241385 for the A<sub>2</sub>A receptor).[9][13]
  [17]



- Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled **Regadenoson**.[10]
  [13]
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[6][10]
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[6][10]
- Data Analysis: The concentration of **Regadenoson** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression. The inhibition constant (Ki) is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

#### **cAMP Accumulation Assay for Functional Activity**

This functional assay measures the biological consequence of A<sub>2</sub>A receptor activation by quantifying the production of the second messenger, cAMP.[6][10]

Objective: To determine the potency (EC<sub>50</sub>) and efficacy of **Regadenoson** in stimulating cAMP production via the  $A_2A$  receptor.[10]

#### Methodology:

- Cell Culture: A suitable cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.[10]
- Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate.[1][10]
- Agonist Stimulation: The cells are then stimulated with varying concentrations of Regadenoson for a defined period at 37°C.[6]

### Foundational & Exploratory





- Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular cAMP.[6][10]
- cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[1][18]
- Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the Regadenoson concentration. The EC<sub>50</sub> value, which represents the concentration of Regadenoson that produces 50% of the maximal response, is calculated using non-linear regression analysis.[10]





Click to download full resolution via product page

**Caption:** General workflow for GPCR agonist characterization.

## Conclusion



**Regadenoson** is a well-characterized, selective A<sub>2</sub>A adenosine receptor agonist with a rapid onset and short duration of action. Its molecular properties and pharmacological profile make it an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays, such as radioligand binding and cAMP accumulation, are crucial for the discovery and development of new receptor agonists and for understanding the structure-activity relationships that govern their therapeutic potential. This guide provides foundational technical information to aid researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations when measuring myocardial perfusion reserve by cardiovascular magnetic resonance using regadenoson - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology and MOA | Lexiscan® (regadenoson) injection [lexiscan.com]
- 12. pubs.acs.org [pubs.acs.org]



- 13. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors -PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cAMP Accumulation Assay Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679255#molecular-formula-and-properties-of-regadenoson]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com